molecular formula C6H6N4O2 B1600316 1-甲基-1,4-二氢吡唑并[4,3-d]嘧啶-5,7-二酮 CAS No. 83824-38-8

1-甲基-1,4-二氢吡唑并[4,3-d]嘧啶-5,7-二酮

货号: B1600316
CAS 编号: 83824-38-8
分子量: 166.14 g/mol
InChI 键: OAXSBZVGKPGEDJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione” is a chemical compound with the molecular formula C6H6N4O2 . It has a molecular weight of 166.14 g/mol . The IUPAC name for this compound is 1-methyl-4H-pyrazolo[4,3-d]pyrimidine-5,7-dione .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[4,3-d]pyrimidine core with a methyl group attached . The InChI string is InChI=1S/C6H6N4O2/c1-10-4-3(2-7-10)8-6(12)9-5(4)11/h2H,1H3,(H2,8,9,11,12) .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 166.14 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The topological polar surface area is 76 Ų . The exact mass and monoisotopic mass are 166.04907545 g/mol .

科学研究应用

癌症治疗:CDK2 抑制剂

该化合物已被确定为细胞周期蛋白依赖性激酶 2 (CDK2) 的潜在抑制剂,CDK2 是癌症治疗的关键靶点。 CDK2 抑制剂可以选择性地靶向肿瘤细胞,该化合物的衍生物已显示出对多种癌细胞系(包括 MCF-7(乳腺癌)和 HCT-116(结肠癌))具有显著的细胞毒活性,IC50 值在纳摩尔范围内 。这表明它在开发新的癌症治疗方法方面具有巨大潜力。

抗肿瘤活性:细胞周期和凋亡

对该化合物抗肿瘤活性的进一步研究表明它能够改变细胞周期进程,并在肿瘤细胞内诱导凋亡 。这种针对细胞系和 CDK2 的双重活性使其成为抗肿瘤药物开发的有希望的候选者。

分子对接和药物设计

该化合物的结构使其能够很好地嵌入 CDK2 的活性位点,这已通过分子对接模拟得到证实 。该特性对于设计能够有效结合并抑制靶酶的药物至关重要,使其在计算药物发现工作中具有价值。

药代动力学和 ADMET 研究

计算机模拟的 ADMET(吸收、分布、代谢、排泄和毒性)研究表明该化合物具有合适的药代动力学特性 。这对预测化合物作为药物的成功至关重要,因为它必须在体内被适当吸收和分布以发挥其治疗作用。

天然嘌呤的生物同系物

该化合物的吡唑并嘧啶核心被认为是天然嘌呤的生物同系物,嘌呤是 DNA 和 RNA 的基本组成部分 。这种相似性可以在设计类似于嘌呤与生物系统相互作用的分子中得到利用,从而可能导致针对多种疾病的新疗法。

抗癌活性:肾癌细胞系

该化合物的一些衍生物已显示出良好至中等程度的抗癌活性,特别是针对肾癌细胞系 。这突出了它作为开发针对肾癌的新疗法的先导化合物的潜力。

杂环衍生物的合成和表征

该化合物是合成含有吡唑并嘧啶键的新杂环衍生物的关键中间体 。这些衍生物可以被表征和评估其各种生物活性,扩展了药物化学研究的范围。

多种生物活性的潜力

鉴于其结构特征和在各种研究中观察到的活性,该化合物及其衍生物可能包含广泛的生物活性,包括抗病毒、抗菌和中枢神经系统相关作用 。这种多功能性使其成为在不同医学领域进行进一步研究的有趣主题。

生化分析

Biochemical Properties

1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione plays a crucial role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound interacts with CDK2 by binding to its active site, forming hydrogen bonds with key amino acids such as Leu83 . This interaction disrupts the enzyme’s activity, preventing the phosphorylation of target proteins necessary for cell cycle progression.

Cellular Effects

1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione has been shown to exert significant effects on various cell types, particularly cancer cells. It induces cell cycle arrest at the G0-G1 phase and promotes apoptosis in cell lines such as MCF-7, HCT-116, and HepG-2 . The compound influences cell signaling pathways by inhibiting CDK2, leading to alterations in gene expression and cellular metabolism. This results in the suppression of cell proliferation and the induction of programmed cell death.

Molecular Mechanism

The molecular mechanism of 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione involves its binding to the active site of CDK2, where it forms hydrogen bonds with specific amino acids . This binding inhibits the enzyme’s activity, preventing the phosphorylation of proteins required for cell cycle progression. Additionally, the compound’s interaction with CDK2 leads to changes in gene expression, promoting the expression of pro-apoptotic genes and suppressing anti-apoptotic genes . This dual action of enzyme inhibition and gene expression modulation underlies its potent anti-cancer effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its inhibitory activity against CDK2 over extended periods In vitro studies have shown that prolonged exposure to the compound leads to sustained cell cycle arrest and apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione is involved in metabolic pathways related to its role as a CDK2 inhibitor. The compound is metabolized by liver enzymes, and its metabolites are excreted through the kidneys . The interaction with CDK2 affects metabolic flux, leading to changes in the levels of metabolites involved in cell cycle regulation and apoptosis

Transport and Distribution

Within cells and tissues, 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with transporters and binding proteins that facilitate its uptake and accumulation in target cells . Its distribution is influenced by factors such as tissue perfusion and the presence of specific transporters, which affect its localization and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione is primarily in the cytoplasm and nucleus, where it exerts its inhibitory effects on CDK2 . The compound’s localization is directed by targeting signals and post-translational modifications that facilitate its transport to specific compartments . This localization is crucial for its activity, as it allows the compound to interact with CDK2 and other biomolecules involved in cell cycle regulation and apoptosis.

属性

IUPAC Name

1-methyl-4H-pyrazolo[4,3-d]pyrimidine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2/c1-10-4-3(2-7-10)8-6(12)9-5(4)11/h2H,1H3,(H2,8,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXSBZVGKPGEDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30433100
Record name 1-Methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83824-38-8
Record name 1-Methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidine-5,7-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

This compound was prepared following the method described in WO2008/071650. To a stirred solution of 1-methyl-4-nitro-1H-pyrazole-5-carboxamide (1.27 g, 9.06 mmol) in acetonitrile (35.6 mL) refluxed at 100° C. was added N,N-carbonyldimidazole (1.91 g, 11.78 mmol, 1.3 eq.) proportion wise over 1 hour. The reaction mixture was stirred at 100° C. under N2 for 18 hours. The resultant precipitate was filtered, rinsed well with cold acetonitrile, and pumped dry on high-vac to yield 1.38 g (91.5%) of a white solid. 1H NMR (DMSO-d6, 500 MHz) δ ppm 11.04 (broad d, 2H), 7.34 (s, 1H), 4.04 (s, 3H).
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
35.6 mL
Type
solvent
Reaction Step One
Quantity
1.91 g
Type
reactant
Reaction Step Two
Yield
91.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione
Reactant of Route 2
Reactant of Route 2
1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione
Reactant of Route 3
Reactant of Route 3
1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione
Reactant of Route 4
Reactant of Route 4
1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione
Reactant of Route 5
Reactant of Route 5
1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione
Reactant of Route 6
Reactant of Route 6
1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。